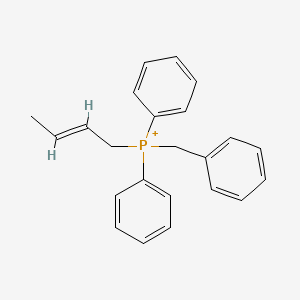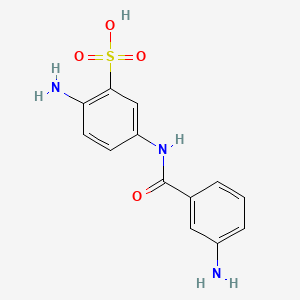
Benzyl(2-butenyl)diphenylphosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(2-butenyl)diphenylphosphorane is an organophosphorus compound with the molecular formula C23H23P It is a member of the phosphorane family, characterized by a phosphorus atom bonded to four organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-butenyl)diphenylphosphorane typically involves the reaction of benzyl chloride with diphenylphosphine in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired phosphorane compound. The reaction conditions usually require an inert atmosphere and anhydrous solvents to prevent hydrolysis and oxidation of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(2-butenyl)diphenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl and butenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzyl(2-butenyl)diphenylphosphorane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mécanisme D'action
The mechanism of action of Benzyl(2-butenyl)diphenylphosphorane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom in the compound can form bonds with various electrophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Benzyltriphenylphosphonium chloride: A related phosphonium salt with similar reactivity.
Diphenylphosphine: A precursor in the synthesis of various phosphoranes.
Uniqueness
Benzyl(2-butenyl)diphenylphosphorane is unique due to its specific combination of benzyl and butenyl groups attached to the phosphorus atom. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science .
Propriétés
Numéro CAS |
54229-89-9 |
|---|---|
Formule moléculaire |
C23H24P+ |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
benzyl-[(E)-but-2-enyl]-diphenylphosphanium |
InChI |
InChI=1S/C23H24P/c1-2-3-19-24(22-15-9-5-10-16-22,23-17-11-6-12-18-23)20-21-13-7-4-8-14-21/h2-18H,19-20H2,1H3/q+1/b3-2+ |
Clé InChI |
BHTORTGZPSXZFT-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/C[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC=CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)











